

PROTAC ER Degradar-4: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PROTAC ER Degradar-4

Cat. No.: B10821861

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Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. **PROTAC ER Degradar-4** is a von Hippel-Lindau (VHL)-based PROTAC that selectively targets the Estrogen Receptor (ER) for degradation, a key target in the treatment of ER-positive breast cancer. This technical guide provides an in-depth overview of the chemical properties and stability of **PROTAC ER Degradar-4**, along with detailed experimental protocols for its characterization.

Chemical Properties

PROTAC ER Degradar-4 is a heterobifunctional molecule comprising a ligand that binds to the Estrogen Receptor, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.

Property	Value	Source
Chemical Name	PROTAC ER Degradar-4	N/A
CAS Number	2361114-15-8	[1]
Molecular Formula	C ₅₃ H ₆₇ F ₃ N ₆ O ₈ S	[1]
Molecular Weight	1005.19 g/mol	[1]
Appearance	White to off-white solid	N/A
Solubility	Soluble in DMSO	N/A

Biological Activity

PROTAC ER Degradar-4 demonstrates potent and specific activity against the Estrogen Receptor in cellular assays.

Parameter	Value	Cell Line	Source
ER Binding IC ₅₀	0.8 nM	N/A	N/A
ER Degradation IC ₅₀	0.3 nM	MCF-7	N/A

Stability and Storage

Understanding the stability of **PROTAC ER Degradar-4** is critical for its handling, storage, and application in experimental settings.

Storage:

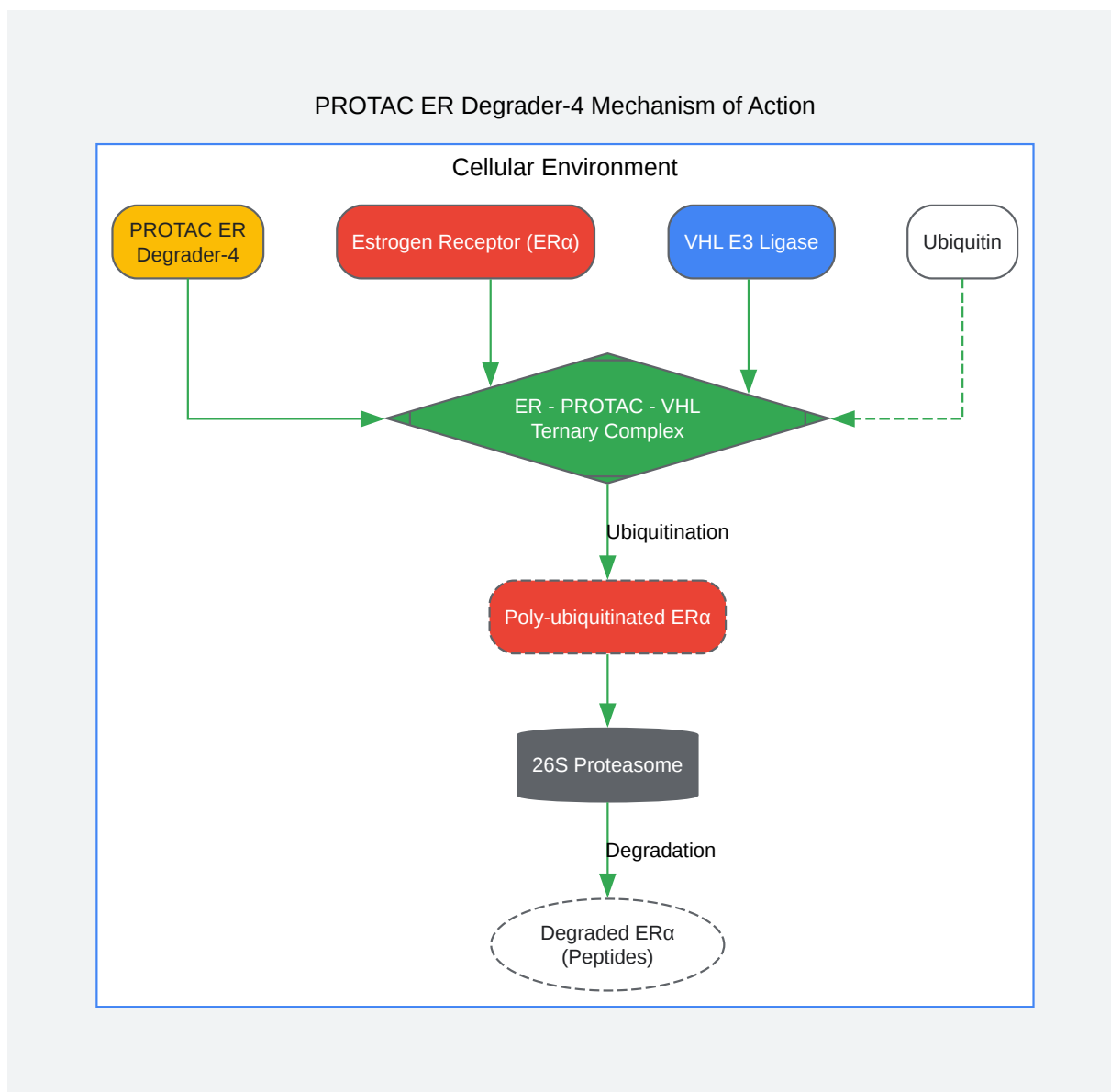
- Solid: Store at -20°C for up to 2 years.
- In DMSO: Store at -80°C for up to 6 months. Shorter-term storage at 4°C for up to 2 weeks is also possible. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.

General Stability: The safety data sheet for **PROTAC ER Degradar-4** indicates that it is stable under recommended storage conditions. However, it is incompatible with strong acids, strong

alkalis, strong oxidizing agents, and strong reducing agents.^[1] Specific quantitative data on its stability under various pH and temperature conditions, or in biological matrices like plasma, is not publicly available. For VHL-based PROTACs in general, metabolic instability can be a concern, with potential cleavage of the VHL ligand moiety by peptidases.

Mechanism of Action: ER Degradation Pathway

PROTAC ER Degradator-4 mediates the degradation of the Estrogen Receptor through the ubiquitin-proteasome pathway. The process involves the formation of a ternary complex between ER, the PROTAC, and the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of ER by the proteasome.



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Caption: Mechanism of ER α degradation by **PROTAC ER Degradar-4**.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of **PROTAC ER Degradar-4**.

Cell Culture for ER Degradation Assays

MCF-7 cells, an ER-positive breast cancer cell line, are commonly used to assess the degradation activity of ER-targeting PROTACs.

Materials:

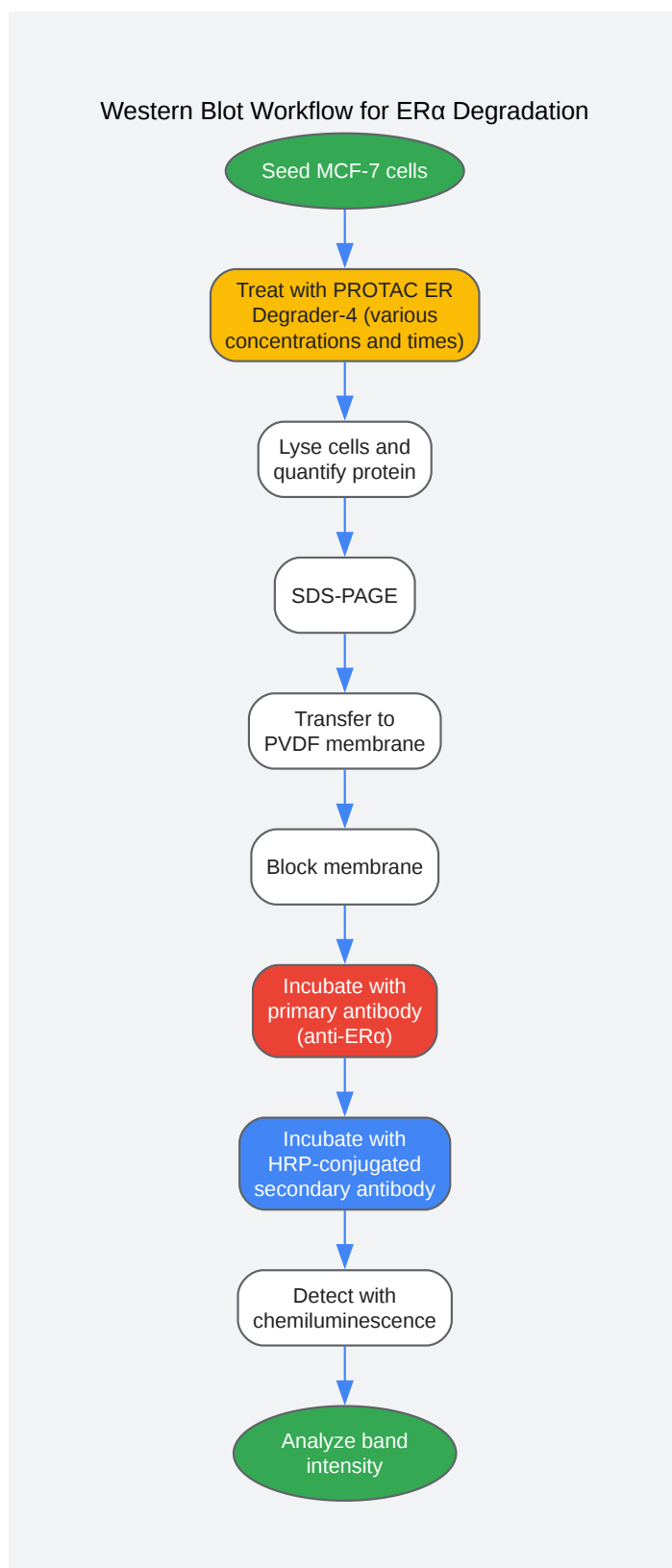
- MCF-7 cells
- DMEM (Dulbecco's Modified Eagle Medium)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)

Protocol:

- Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Passage the cells when they reach 80-90% confluency.
- To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize the trypsin with complete medium.
- Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture flasks at the desired density.

Western Blot for ER α Degradation

This protocol details the steps to quantify the degradation of ER α protein levels following treatment with **PROTAC ER Degrader-4**.



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Caption: Workflow for Western Blot analysis of ER α degradation.

Protocol:

- Cell Treatment: Seed MCF-7 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of **PROTAC ER Degradar-4** or vehicle control (DMSO) for the desired time points (e.g., 4, 8, 12, 24 hours).
- Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for ER α overnight at 4°C.
 - Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β -actin) to determine the relative ER α protein levels.

Immunofluorescence for ER α Localization and Degradation

Immunofluorescence can be used to visualize the cellular localization and degradation of ER α .

Protocol:

- **Cell Seeding and Treatment:** Seed MCF-7 cells on glass coverslips in a 24-well plate. After adherence, treat the cells with **PROTAC ER Degradar-4** or vehicle control.
- **Fixation and Permeabilization:** After treatment, wash the cells with PBS, fix them with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in PBS.
- **Blocking and Staining:**
 - Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
 - Incubate with a primary antibody against ER α for 1-2 hours at room temperature.
 - Wash with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
- **Mounting and Imaging:** Wash the cells, counterstain the nuclei with DAPI, and mount the coverslips onto microscope slides.
- **Microscopy:** Visualize the cells using a fluorescence or confocal microscope to assess the intensity and localization of the ER α signal.

Conclusion

PROTAC ER Degradar-4 is a potent and selective degrader of the Estrogen Receptor. This technical guide provides a summary of its known chemical and biological properties. While specific, in-depth stability data is limited in the public domain, the provided experimental protocols offer a robust framework for researchers to characterize its activity and stability in their own experimental systems. Careful adherence to the storage and handling recommendations will ensure the integrity and performance of this valuable research tool.

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References

- 1. file.glpbio.com [file.glpbio.com]
- To cite this document: BenchChem. [PROTAC ER Degradar-4: A Technical Guide to Chemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10821861#protac-er-degrader-4-chemical-properties-and-stability]

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